molecular formula C12H13N3O3 B13977248 1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester

1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester

Cat. No.: B13977248
M. Wt: 247.25 g/mol
InChI Key: HBRLFLYYYDLQQV-UHFFFAOYSA-N
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Description

1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester is a heterocyclic compound that features a triazolopyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of the triazolopyridine moiety imparts unique chemical and biological properties, making it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester typically involves the formation of the triazolopyridine core followed by the introduction of the cyclopropanecarboxylic acid methyl ester group. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a tandem reaction mechanism. This process includes transamidation, nucleophilic addition, and subsequent condensation to yield the target compound . The reaction is performed in dry toluene with molecular sieves, leading to high yields in a relatively short reaction time .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and eco-friendly conditions, such as catalyst-free and additive-free methods, can be advantageous for industrial applications due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The triazolopyridine core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group or the triazolopyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the triazolopyridine core can produce dihydro derivatives with potential biological activity .

Scientific Research Applications

1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester is unique due to the presence of the cyclopropanecarboxylic acid methyl ester group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and a building block for synthesizing more complex molecules .

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 1-(8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-17-8-4-3-7-15-9(8)13-10(14-15)12(5-6-12)11(16)18-2/h3-4,7H,5-6H2,1-2H3

InChI Key

HBRLFLYYYDLQQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC(=N2)C3(CC3)C(=O)OC

Origin of Product

United States

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